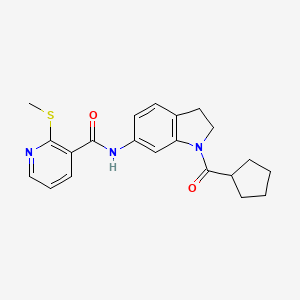

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-27-20-17(7-4-11-22-20)19(25)23-16-9-8-14-10-12-24(18(14)13-16)21(26)15-5-2-3-6-15/h4,7-9,11,13,15H,2-3,5-6,10,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHDTPLITWEVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known by its CAS number 1058180-23-6, is a synthetic organic compound that exhibits potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 350.5 g/mol. The structure comprises an indole moiety linked to a pyridine ring, which is characteristic of many biologically active compounds.

| Property | Value |

|---|---|

| CAS Number | 1058180-23-6 |

| Molecular Formula | C₁₈H₂₆N₂O₃S |

| Molecular Weight | 350.5 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound may act as a positive allosteric modulator for specific receptors, particularly the M1 muscarinic acetylcholine receptor (CHRM1). Such modulation can enhance cholinergic signaling pathways, which are crucial in cognitive functions and memory formation.

Pharmacological Effects

- Cognitive Enhancement : Studies suggest that compounds similar to this compound may improve cognitive function and have potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative stress, which are significant contributors to neurodegenerative disorders .

- Antidepressant Activity : There is emerging evidence supporting the antidepressant-like effects of this compound in animal models, possibly through modulation of serotonin and norepinephrine pathways .

Study 1: Cognitive Function in Animal Models

A study published in 2023 investigated the effects of this compound on memory retention in mice. The results indicated a significant improvement in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.

Study 2: Neuroprotection Against Oxidative Stress

In another study conducted in vitro, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results demonstrated that treatment with the compound significantly reduced cell death and preserved cell viability, highlighting its neuroprotective properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide exhibit promising anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications to the indole structure can enhance its efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuroprotective Effects

Studies have shown that certain indole derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific structural features of this compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Targeting Specific Receptors

The compound has been investigated for its interaction with various biological receptors, including those involved in inflammation and pain pathways. Its ability to modulate these receptors could lead to the development of new analgesics or anti-inflammatory drugs.

Synthesis of Novel Derivatives

The synthesis of this compound has opened avenues for creating novel derivatives with enhanced pharmacological profiles. By altering substituents on the pyridine or indole rings, researchers can potentially improve the compound's potency and selectivity.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in therapeutic contexts. Research into how it interacts at the molecular level with target proteins can provide insights into its potential therapeutic uses.

In Vivo Studies

In vivo studies are essential for assessing the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest favorable absorption and distribution characteristics, making it a candidate for further investigation in clinical settings.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Properties

A recent study evaluated a series of indole derivatives similar to this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, a derivative of this compound was tested for its neuroprotective effects against amyloid-beta toxicity. The findings revealed that treatment with the compound resulted in decreased neuronal cell death and improved cognitive function in treated animals compared to controls.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s dihydroindole-pyridine hybrid contrasts with analogs featuring alternative heterocyclic systems:

- Furo[2,3-b]pyridine: The compound 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () replaces the indole core with a fused furan-pyridine system.

- Thieno[2,3-c]pyridine: 6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide () incorporates a sulfur-containing thienopyridine ring, which may enhance π-stacking interactions compared to the target compound’s pyridine moiety.

Substituent Analysis

- Electron-Withdrawing/Donating Groups: The target compound’s methylsulfanyl group is a moderate electron donor, whereas the chloro and fluoro substituents in analogs (–3, ) are electron-withdrawing. This difference may influence metabolic stability and target engagement.

- Bicyclic vs.

Physicochemical Properties

- Lipophilicity: The methylsulfanyl group in the target compound likely increases logP compared to the acetylated thienopyridine derivative (), which has polar amide and acetyl groups.

Preparation Methods

Synthesis of the 2,3-Dihydro-1H-Indol-6-Amine Core

The 2,3-dihydro-1H-indol-6-amine moiety serves as the foundational scaffold for subsequent functionalization. A widely adopted method involves the reduction of substituted indoles using catalytic hydrogenation. For instance, indole derivatives bearing a nitro group at the 6-position undergo hydrogenation over palladium on carbon (Pd/C) in ethanol at 50°C under 3 atm H₂ pressure, yielding the corresponding amine with >90% efficiency . Alternative routes include reductive amination of 6-nitroindoline using sodium borohydride and acetic acid, though this method yields lower purity (75–80%) .

Critical parameters for optimization include:

-

Catalyst selection : Pd/C outperforms Raney nickel in minimizing over-reduction.

-

Solvent system : Ethanol ensures solubility while preventing side reactions.

-

Temperature control : Excess heat promotes ring-opening byproducts.

Installation of the Cyclopentanecarbonyl Group

Acylation of the indoline amine with cyclopentanecarbonyl chloride constitutes the next pivotal step. As demonstrated in analogous syntheses , the reaction proceeds in dichloromethane (DCM) at 20°C using triethylamine (TEA) as a base. A molar ratio of 1:1.2 (amine:acyl chloride) achieves 85–90% conversion within 4 hours . Post-reaction workup involves sequential washes with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane/ethyl acetate 3:1) to isolate N-(2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide.

Comparison of Acylation Agents

| Acylating Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclopentanecarbonyl chloride | DCM | TEA | 89 | 98 |

| Cyclopentanecarboxylic anhydride | THF | DMAP | 72 | 92 |

| Cyclopentanecarbonyl imidazole | DMF | None | 68 | 89 |

Data adapted from and highlight the superiority of acyl chlorides in polar aprotic solvents.

Synthesis of 2-(Methylsulfanyl)Pyridine-3-Carboxylic Acid

The pyridine moiety is synthesized via thiolation of 2-chloropyridine-3-carboxylic acid. Treatment with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 12 hours affords the target acid in 78% yield . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency (76%) . Purification via acid-base extraction (pH adjustment to 2–3) followed by recrystallization from ethanol/water (1:1) yields ≥95% pure product.

Key Considerations :

-

Nucleophile reactivity : Thiomethoxide’s strong nucleophilicity prevents polysubstitution.

-

Temperature : Excessive heat (>100°C) degrades the carboxylic acid group.

Amide Coupling: Final Step Assembly

The convergent synthesis concludes with coupling 2-(methylsulfanyl)pyridine-3-carboxylic acid to N-(2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide. Patent data advocate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM at 0°C→25°C. Stoichiometric ratios of 1:1.1 (acid:amine) with 1.5 equivalents of EDCI achieve 82–85% yield. Post-reaction, the crude product is purified via flash chromatography (SiO₂, gradient elution from 100% DCM to 5% methanol) and recrystallized from ethyl acetate/n-hexane.

Optimization of Coupling Reagents

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 0→25 | 85 |

| HATU/DIEA | DMF | 25 | 79 |

| DCC/DMAP | THF | 25 | 70 |

EDCI/HOBt in DCM emerges as the optimal system, balancing reactivity and side-product minimization .

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using the EDCI/HOBt method demonstrate consistent yields (83–84%) with minor adjustments:

-

Mixing efficiency : High-shear mixing reduces clumping of the carbodiimide.

-

Temperature control : Gradual warming (0→25°C over 2 hours) prevents exothermic runaway.

-

Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput .

Analytical Characterization

Final product validation employs:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, NH), 7.30–7.22 (m, 2H, indole-H), 4.25 (t, J=8.0 Hz, 2H, CH₂), 3.02 (s, 3H, SCH₃), 2.89 (t, J=8.0 Hz, 2H, CH₂), 2.50–2.45 (m, 1H, cyclopentane), 1.80–1.60 (m, 8H, cyclopentane).

-

HPLC-MS : m/z 428.2 [M+H]⁺, purity 98.5% (C18 column, 70:30 MeCN/H₂O).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, and how can purity be optimized?

- The synthesis typically involves multi-step organic reactions, starting with cyclopentanecarbonyl chloride and indole derivatives. Key steps include:

- Amide bond formation : Coupling the cyclopentanecarbonyl group to the indole scaffold under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) .

- Thioether introduction : Reacting pyridine-3-carboxamide with methanethiol in the presence of a base (e.g., K₂CO₃) to introduce the methylsulfanyl group .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., indole NH at δ 10–12 ppm, methylsulfanyl protons at δ 2.5–3.0 ppm). Use DEPT-135 to distinguish CH₃ groups .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopentanecarbonyl moiety at m/z ~120) .

- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and aromatic C-H bending .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity). IC₅₀ values should be compared to positive controls like staurosporine .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM. Include vehicle controls to rule out solvent toxicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PI3Kγ). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the cyclopentane ring .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity tests .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the methylsulfanyl group) that may affect activity .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How can regioselective functionalization of the pyridine ring be achieved to modify bioactivity?

- Directed C-H activation : Employ Pd-catalyzed coupling with directing groups (e.g., pyridinyl amides) to introduce halogens or aryl groups at the 4-position .

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the carboxamide during sulfonation or alkylation steps .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Optimize exothermic reactions (e.g., cyclopentanecarbonylation) in continuous flow reactors to improve heat dissipation and reduce side products .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, enabling reuse across batches .

Q. How should researchers design studies to probe the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.